Product packaging for 2-Azepanyl-N,N-dimethylmethanamine oxalate(Cat. No.:CAS No. 1177271-83-8)

2-Azepanyl-N,N-dimethylmethanamine oxalate

Cat. No.: B111279
CAS No.: 1177271-83-8
M. Wt: 246.3 g/mol
InChI Key: RGXIWEWPDYBOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azepanyl-N,N-dimethylmethanamine oxalate is a chemical compound identified in patent literature as a potent inhibitor of the enzyme CYP46A1 (cholesterol 24-hydroxylase) . This enzyme is primarily expressed in the brain and is responsible for converting cholesterol into 24S-hydroxycholesterol (24-HC) . As a positive allosteric modulator of NMDA receptors, 24-HC plays a critical role in regulating glutamatergic signaling . By inhibiting CYP46A1, this compound provides a valuable research tool for negatively modulating NMDA receptor activity in experimental models, allowing scientists to investigate pathways involved in various neurological conditions. Its application is central to pre-clinical research on diseases thought to involve NMDA receptor hyperfunction or dysregulated cholesterol metabolism in the central nervous system . This includes investigating potential therapeutic pathways for neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and Parkinson's disease, as well as other disorders like epilepsy, autism spectrum disorder (ASD), and schizophrenia . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O4 B111279 2-Azepanyl-N,N-dimethylmethanamine oxalate CAS No. 1177271-83-8

Properties

IUPAC Name

1-(azepan-2-yl)-N,N-dimethylmethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.C2H2O4/c1-11(2)8-9-6-4-3-5-7-10-9;3-1(4)2(5)6/h9-10H,3-8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXIWEWPDYBOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCCN1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Azepane Ring System Chemistry

The azepane moiety is the foundational heterocyclic scaffold of 2-Azepanyl-N,N-dimethylmethanamine oxalate (B1200264). Azepane is a seven-membered saturated ring containing one nitrogen atom. This ring system is a recurring motif in a wide array of pharmacologically active compounds, making it a focal point in medicinal chemistry and drug discovery. nih.govresearchgate.net

Azepane-based compounds exhibit a high degree of structural diversity and are integral to the development of new therapeutic agents. nih.gov The flexibility of the seven-membered ring allows it to adopt various low-energy conformations, which can be crucial for binding to biological targets. The synthesis of functionalized azepanes is an active area of research, with methods often involving ring expansion of smaller five- or six-membered rings or the functionalization of existing azepane scaffolds. dntb.gov.uaresearchgate.netnih.gov The development of novel synthetic routes to create diverse azepane derivatives is considered of prime importance in drug design. researchgate.net Over 20 drugs containing the azepane ring have received FDA approval for treating a range of diseases. nih.gov

Table 1: Key Characteristics of the Azepane Ring System

FeatureDescriptionSignificance in Research
Structure Saturated 7-membered heterocyclic amine.Provides a flexible, three-dimensional scaffold for molecular design.
Synthesis Often prepared via ring-expansion reactions or functionalization of the core ring. dntb.gov.uaresearchgate.netActive area of research to create libraries of diverse compounds for screening. nih.gov
Pharmacological Relevance Core component of numerous FDA-approved drugs. nih.govUsed in the development of agents for cancer, Alzheimer's disease, and infectious diseases. nih.govresearchgate.net
Stereochemistry Can possess multiple stereocenters, leading to various stereoisomers.Chirality can significantly impact biological activity and target selectivity. nih.gov

The presence of the N,N-dimethylmethanamine group at the 2-position of the azepane ring in the target molecule introduces a key substitution pattern that can influence its chemical behavior and biological interactions. The specific stereochemistry at this position would be a critical factor in its interaction with chiral biological environments.

Role of Organic Oxalate Salts in Complex Molecular Architectures

The ".oxalate" in the compound's name indicates that it is an oxalate (B1200264) salt. Oxalic acid is a dicarboxylic acid that readily forms salts with basic compounds like amines. The oxalate anion (C₂O₄²⁻) is a versatile component in chemical structures, capable of acting as a bidentate or even polydentate ligand. researchgate.netyoutube.com This ability allows it to participate in the formation of highly organized, crystalline structures and coordination polymers. acs.org

In the context of a molecule like 2-Azepanyl-N,N-dimethylmethanamine, the formation of an oxalate salt serves several purposes. Primarily, it provides a stable, crystalline solid form of the basic tertiary amine, which might otherwise be a liquid or difficult to handle. The oxalate ion is known to form extensive hydrogen bonding networks, linking cations and anions to create supramolecular three-dimensional structures. journalspress.com These interactions dictate the crystal packing, which in turn influences physical properties such as melting point, stability, and dissolution rate.

The oxalate anion has four potential binding sites and can coordinate with metal atoms in at least 15 different ways, highlighting its versatility. researchgate.net While there are no metals in 2-Azepanyl-N,N-dimethylmethanamine oxalate, the principles of hydrogen bonding and ionic interactions are central to its solid-state architecture. The formation of complexes with organic acids like oxalic acid is a known phenomenon that can weaken mineral structures in nature and is applied in materials science. researchgate.net The typically low solubility of many metal oxalate salts is an important characteristic used in various industrial separation processes. acs.org

Table 3: Functions of the Oxalate Anion in Molecular Structures

FunctionMechanismSignificance
Salt Formation The acidic protons of oxalic acid are transferred to a basic site, such as a tertiary amine.Creates a stable, solid, and often crystalline form of the compound.
Crystal Engineering The oxalate ion can act as a hydrogen bond acceptor and a bridging ligand. journalspress.comDirects the formation of specific crystal lattices and supramolecular assemblies. researchgate.netjournalspress.com
Modulation of Physical Properties The ionic nature of the salt and the crystal lattice energy affect solubility and stability.Can be used to create a form of a drug substance with desirable pharmaceutical properties.
Coordination Chemistry Can act as a bidentate chelating ligand for metal ions. researchgate.netyoutube.comForms the basis for many coordination polymers and metal-organic frameworks.

The use of N-phthalimidoyl oxalates as precursors for generating tertiary carbon radicals in photoredox catalysis further illustrates the utility of the oxalate structure in advanced organic synthesis. nih.gov

Interdisciplinary Research Landscape for Heterocyclic Compounds

Strategies for Azepane Ring Construction and Functionalization

The creation of the azepane scaffold, a seven-membered nitrogen heterocycle, is a key challenge in organic synthesis. nih.gov Various strategies have been devised to overcome the hurdles associated with forming these medium-sized rings, which are often complicated by unfavorable cyclization kinetics. nih.gov These methods range from direct ring-closing reactions to more complex multi-step sequences and catalytic approaches.

Ring-Closing Reactions for Seven-Membered Nitrogen Heterocycles

Ring-closing reactions are a direct approach to forming the azepane ring. One notable method is ring-closing metathesis (RCM), which has been successfully employed in the synthesis of various seven-membered nitrogen heterocycles. nih.govscispace.com For instance, ruthenium-catalyzed RCM has been used to create precursors for N-heterocyclic carbenes containing an azepine ring. scispace.com Another approach involves the Ugi multicomponent reaction, which can be utilized in an intramolecular fashion to construct seven-membered rings. osi.lv Additionally, palladium-catalyzed intramolecular Heck reactions and reductive arylations of propargylamines have been developed for the synthesis of benzo-fused azepine derivatives. scispace.com A 1,7-electrocyclisation of azomethine ylide intermediates also provides an efficient route to fused azepine systems. scispace.com

Ring-Expansion Methodologies from Smaller Heterocycles (e.g., Piperidines, Pyrrolidines)

Ring-expansion strategies offer an alternative pathway to azepanes from more readily available smaller rings like piperidines and pyrrolidines. A photochemical dearomative ring expansion of nitroarenes, mediated by blue light, can transform a six-membered benzene (B151609) framework into a seven-membered ring system, which upon hydrogenolysis yields polysubstituted azepanes. nih.govmanchester.ac.uk This method has been used to synthesize azepane analogs of piperidine-containing drugs. nih.gov Palladium-catalyzed allylic amine rearrangements have also been shown to effectively achieve a two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane (B75157) counterparts. rsc.orgchemrxiv.org Furthermore, diastereomerically pure azepane derivatives have been prepared with high stereoselectivity and regioselectivity through the ring expansion of piperidines. rsc.org

Multistep Synthetic Sequences Involving Azepane Precursors

The synthesis of complex azepane derivatives often necessitates multistep sequences starting from acyclic precursors. These sequences are designed to introduce necessary functional groups and stereocenters before the final cyclization to form the azepane ring. Finding efficient and realistic multistep synthesis routes is a significant area of research, with computational tools being developed to aid in retrosynthesis planning. ibm.com A common strategy involves the synthesis of linear precursors followed by cyclization and further elaboration, such as through ring-closing metathesis and subsequent reduction. rwth-aachen.de For example, enantiopure 7-substituted azepane-2-carboxylic acids can be synthesized through a four-step one-pot process involving hydrogenation, hydrogenolysis, imine formation, and reductive amination. researchgate.net

Application of Organometallic Reagents (e.g., Organolithium Chemistry) in Azepane Synthesis

Organometallic reagents, particularly organolithium compounds, play a crucial role in the synthesis and functionalization of azepanes. acs.orglibretexts.org These highly reactive reagents are widely used to form carbon-carbon bonds. researchgate.net A chemoenzymatic strategy has been developed for the preparation of enantioenriched 2-aryl azepanes. This method involves an initial biocatalytic asymmetric reduction of an imine, followed by a stereospecific rearrangement of a cyclic N-aryl benzyllithium (B8763671) intermediate. acs.org This rearrangement proceeds via a configurationally stable benzyllithium, allowing for the stereospecific transfer of an aryl substituent to the 2-position of the azepane ring. acs.org

Catalytic Cyclization Reactions (e.g., Rhodium-Catalyzed Approaches) to Fused Azepine/Azepane Systems

Transition metal catalysis offers powerful tools for the construction of azepine and fused azepine ring systems. Rhodium(II) catalysis is particularly effective in generating fused dihydroazepine derivatives from dienyltriazoles. nih.govnih.gov This process involves an intramolecular cyclopropanation of an α-imino rhodium(II)-carbenoid to form a transient 1-imino-2-vinylcyclopropane intermediate, which then undergoes a 1-aza-Cope rearrangement to yield the fused azepine product. nih.govnih.gov Silver-catalyzed nitrene transfer has also been developed as a chemoselective method for the synthesis of azepines through arene dearomatization. chemrxiv.org Furthermore, rhodium-catalyzed intermolecular aza-[4+3] cycloaddition of vinyl aziridines and dienes provides an atom-economical route to enantiomerically enriched functionalized azepines. researchgate.net

Synthesis from Chiral Pool Precursors (e.g., Monosaccharides)

The use of chiral pool precursors, such as monosaccharides, provides an effective strategy for the synthesis of optically active and highly functionalized azepanes. nih.govelsevierpure.com Carbohydrates are readily available, inexpensive starting materials that possess multiple stereocenters and functional groups. A novel stereoselective synthetic approach to pentahydroxyazepane iminosugars starts from a D-mannose-derived aldehyde. nih.govacs.org A key step in this synthesis is an osmium-catalyzed tethered aminohydroxylation reaction of an allylic alcohol, which establishes a new C–N bond with complete regio- and stereocontrol. nih.govacs.org Subsequent intramolecular reductive amination affords the desired polyhydroxylated azepane. nih.govacs.org This strategy has also been applied to the synthesis of iminosugars from other monosaccharide derivatives. researchgate.net

Data Tables

Table 1: Overview of Synthetic Methodologies for Azepane Ring Construction

MethodologyKey FeaturesStarting MaterialsCatalysts/ReagentsTarget Structures
Ring-Closing Metathesis (RCM)Direct cyclization of diene precursors.Acyclic dienesRuthenium catalystsAzepanes and fused azepines
Photochemical Ring ExpansionDearomatization of nitroarenes followed by rearrangement.NitroarenesBlue light, P(Oi-Pr)3Polysubstituted azepanes
Palladium-Catalyzed Ring ExpansionTwo-carbon homologation of smaller rings.2-Alkenyl pyrrolidines/piperidinesPalladium catalystsAzepanes and azocanes
Chemoenzymatic SynthesisCombination of biocatalysis and organometallic rearrangement.Cyclic iminesImine reductases, organolithium reagentsEnantioenriched 2-aryl azepanes
Rhodium-Catalyzed CyclizationSequential cyclopropanation and aza-Cope rearrangement.DienyltriazolesRhodium(II) catalystsFused dihydroazepines
Chiral Pool SynthesisUtilization of stereodefined starting materials.Monosaccharides (e.g., D-mannose)Osmium catalystsPolyhydroxylated azepanes

Reductive Amination Strategies for Azepane Derivatives

Reductive amination stands as a cornerstone in the synthesis of azepane derivatives, offering a versatile and efficient means to construct the seven-membered nitrogen-containing ring. This strategy typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine intermediate. Intramolecular reductive amination, in particular, has proven to be a powerful tool for the stereoselective synthesis of complex azepane structures.

One notable approach involves the osmium-catalyzed aminohydroxylation of an allylic alcohol derived from a carbohydrate precursor. This reaction establishes the crucial C-N bond with high regio- and stereocontrol. Subsequent intramolecular reductive amination of the resulting amino aldehyde affords the desired polyhydroxylated azepane. For instance, the cyclization of an amino aldehyde derived from D-mannose using palladium on carbon (Pd/C) and hydrogen gas yields the corresponding azepane derivative. nih.gov

Another strategy employs an iridium-catalyzed intramolecular asymmetric reductive amination of bridged biaryl derivatives. This method allows for the synthesis of enantioenriched dibenz[c,e]azepines, which contain the azepane core, with excellent enantioselectivity (up to 97% ee). rsc.org Biocatalysis has also emerged as a valuable tool, with imine reductases (IREDs) being employed for the reductive amination of precursor molecules to form azepanes with high conversion rates. researchgate.net

The following table summarizes various reductive amination strategies for the synthesis of azepane derivatives:

Starting MaterialAmine SourceReducing Agent/CatalystProductYieldReference
D-mannose-derived amino aldehydeInternalPd(OH)₂/C, H₂Polyhydroxylated azepane- nih.gov
Bridged biaryl amino-aldehydeInternal[Ir(COD)Cl]₂/(S)-SegPhos, H₂Enantioenriched dibenz[c,e]azepineup to 97% ee rsc.org
Keto-aldehyde precursorVarious aminesImine Reductases (IREDs)Azepane derivativesup to 84% conversion researchgate.net
α-quaternary aldehydep-anisidine-Protected β-quaternary lactam76% acs.orgacs.org

Incorporation of the N,N-dimethylmethanamine Moiety

Once the azepane ring is formed, the next critical step is the introduction of the N,N-dimethylmethanamine moiety at the 2-position. This is typically achieved through the formation of a tertiary amine. Several classical and modern synthetic methods are available for this transformation.

Direct Alkylation of Amine Precursors

Direct alkylation of a primary or secondary amine precursor, such as 2-(aminomethyl)azepane, with a methylating agent is a straightforward approach. However, this method can sometimes lead to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts, making purification challenging. Careful control of stoichiometry and reaction conditions is crucial for achieving selective dimethylation.

A prominent example of direct methylation is the Eschweiler-Clarke reaction . This reaction utilizes an excess of formic acid and formaldehyde (B43269) to methylate primary or secondary amines. wikipedia.org The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage without the formation of quaternary ammonium salts. wikipedia.orgjk-sci.com The reaction is generally performed in an aqueous solution near boiling point. wikipedia.org Simplified versions of this reaction have been developed, for instance, using paraformaldehyde and oxalic acid dihydrate in a solvent-free system, where oxalic acid decomposes to formic acid in situ. Another modification employs formaldehyde as both the reductant and the methyl source in the absence of acidic additives. organic-chemistry.org

Reductive Amination for Tertiary Amine Formation

Reductive amination provides an alternative and often more controlled method for the synthesis of the N,N-dimethylmethanamine moiety. This approach involves the reaction of a precursor containing a primary amine or an aldehyde with dimethylamine (B145610), followed by reduction.

For instance, reductive amination of an azepane-2-carbaldehyde with dimethylamine in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride (B8407120) or borohydride (B1222165) exchange resin (BER), can yield 2-Azepanyl-N,N-dimethylmethanamine directly. koreascience.kr This method offers good yields and is compatible with a variety of functional groups.

The following table provides examples of reductive amination for the formation of N,N-dimethylamines:

Carbonyl CompoundAmineReducing AgentProductYield (%)Reference
HexanalDimethylamineBorohydride Exchange ResinN,N-dimethylhexylamine95 koreascience.kr
CyclohexanecarboxaldehydeDimethylamineBorohydride Exchange ResinN,N-dimethylcyclohexylmethylamine93 koreascience.kr
BenzaldehydeDimethylamineBorohydride Exchange ResinN,N-dimethylbenzylamine94 koreascience.kr
Cyclohexanone (B45756)DimethylamineBorohydride Exchange ResinN,N-dimethylcyclohexylamine94 koreascience.kr

Vilsmeier-Haack Reaction Derivatives and Analogous Approaches

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgchemistrysteps.com The active electrophile is a chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.org

While the classical Vilsmeier-Haack reaction introduces a formyl group (-CHO), analogous reactions can be envisioned for the introduction of an N,N-dimethylaminomethyl group. For instance, if a suitable azepane derivative with nucleophilic character is reacted with a pre-formed Eschenmoser's salt (dimethyl(methylidene)ammonium iodide) or a similar N,N-dimethyliminium salt, it could lead to the desired N,N-dimethylmethanamine derivative. Although direct application on a simple azepane ring is not extensively documented in the provided search results, the principle of reacting a nucleophile with a Vilsmeier-type reagent provides a potential synthetic route.

The Vilsmeier reagent itself is an N,N-dimethyliminium salt, and its reaction with a nucleophile, followed by reduction, could conceptually lead to the desired moiety. The reaction of an electron-rich arene with the Vilsmeier reagent leads to an iminium ion intermediate, which is then hydrolyzed to an aldehyde. wikipedia.org If this intermediate could be trapped and reduced, it would provide a pathway to the N,N-dimethylmethanamine group.

Formation and Crystallization of the Oxalate Salt

The final step in the synthesis is the formation of the oxalate salt of 2-Azepanyl-N,N-dimethylmethanamine. This is achieved through a straightforward acid-base reaction, followed by crystallization to purify the final product.

Acid-Base Reactions for Organic Salt Formation

Amines, being basic, react with carboxylic acids to form the corresponding ammonium carboxylate salts. libretexts.org The reaction of the tertiary amine, 2-Azepanyl-N,N-dimethylmethanamine, with oxalic acid results in the formation of the oxalate salt. This acid-base neutralization is typically carried out by mixing solutions of the free base and oxalic acid in a suitable solvent. sciencemadness.org

The choice of solvent is crucial for both the reaction and the subsequent crystallization. Solvents commonly used for the formation of amine oxalate salts include lower alcohols like isopropanol (B130326) (IPA) and methanol, as well as ethers. sciencemadness.orgsciencemadness.org The amine freebase is often dissolved in a solvent and added dropwise to a solution of oxalic acid. sciencemadness.org

The following table summarizes common conditions for the formation of amine salts:

Amine TypeAcidSolventGeneral ConditionsReference
Secondary AmineOxalic AcidMethanolDripping the amine freebase into a stoichiometric amount of anhydrous oxalic acid in methanol. sciencemadness.org
General AmineOxalic AcidIsopropanol (IPA)Dissolving the amine in IPA and adding it to a solution of oxalic acid in IPA. sciencemadness.org
Phenylene DiamineOxalic AcidAcetoneAdding a solution of oxalic acid dihydrate in acetone to a solution of the diamine in acetone at room temperature. google.com

The resulting salt can then be isolated by filtration. The purity of the salt can be further enhanced by recrystallization. This process involves dissolving the crude salt in a hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals. Common solvent systems for the recrystallization of amine oxalate salts include mixtures of an alcohol and an ether, such as IPA/ether. sciencemadness.org The choice of solvent and the cooling rate can influence the crystal size and purity.

Utilization of Oxalic Acid and its Derivatives in Salt Precipitation

The formation of an oxalate salt is a widely employed strategy for the isolation and purification of amine-containing compounds. This method leverages the reaction between a basic amine and oxalic acid to form a stable, often crystalline, salt that can be easily separated from the reaction mixture. The general procedure involves dissolving the amine freebase in a suitable solvent and adding a solution of oxalic acid, which induces the precipitation of the amine oxalate salt sciencemadness.orgsciencemadness.org.

The choice of solvent is crucial for successful precipitation. Alcohols such as isopropanol (IPA) or methanol are commonly used to dissolve both the amine freebase and the anhydrous oxalic acid sciencemadness.orgsciencemadness.org. Once the two solutions are mixed, the salt may precipitate directly. However, in cases where the salt is more soluble, an anti-solvent is often added to reduce its solubility and promote crystallization. Ethers, such as diethyl ether, or non-polar solvents like toluene and petroleum ether, are frequently used for this purpose sciencemadness.orgsciencemadness.org.

The physical characteristics of the precipitate can vary, sometimes forming a voluminous, fluffy white solid or a gel-like sludge sciencemadness.orgsciencemadness.org. When a gel forms, trituration with an anti-solvent like ether can help in obtaining a more granular and filterable solid sciencemadness.orgsciencemadness.org. This technique is a valuable alternative to other salt formation methods, such as gassing with hydrogen chloride, and is applicable to a wide range of amines sciencemadness.orgreddit.com. The process is effective for achieving high recovery yields, often between 60% and 95% sciencemadness.org.

Table 1: Solvent Systems for Amine Oxalate Precipitation
Primary SolventAnti-SolventTypical OutcomeReference
Isopropanol (IPA)Diethyl EtherVoluminous, fluffy white precipitate; sometimes gel-like sciencemadness.org
Methanol (MeOH)Petroleum Ether or TolueneGranular solid (may form a gel initially) sciencemadness.org

Stereochemical Control and Regioselectivity in Target Synthesis

The synthesis of the azepane scaffold, the core of 2-Azepanyl-N,N-dimethylmethanamine, requires precise control over the arrangement of atoms in three-dimensional space (stereochemistry) and the specific location of chemical bonds and functional groups (regiochemistry). The development of synthetic routes that effectively manage these aspects is essential for producing the desired isomer with high purity.

Diastereoselective Synthesis of Azepane Derivatives

Achieving diastereoselectivity in the synthesis of azepane derivatives is a significant challenge due to the flexibility of the seven-membered ring. Various strategies have been developed to control the stereochemistry during the formation of the azepane core.

One effective method involves the ring expansion of smaller, more rigid precursors like piperidines. This approach can proceed with high stereoselectivity, yielding diastereomerically pure azepane derivatives rsc.org. Other established methods for constructing the azepane ring include ring-closing metathesis (RCM), reductive amination, and tandem Staudinger aza-Wittig reactions nih.gov.

Substrate-controlled reactions are also pivotal for establishing stereocenters. For instance, the hydroboration of unsaturated azepane precursors (tetrahydroazepines) has been shown to proceed with complete diastereofacial selectivity, allowing for the controlled installation of hydroxyl groups nih.gov. Similarly, osmium-catalyzed tethered aminohydroxylation is a powerful technique that can form a new carbon-nitrogen bond with complete stereocontrol, enabling the synthesis of heavily hydroxylated azepanes acs.org.

Table 2: Methodologies for Diastereoselective Azepane Synthesis
Synthetic MethodKey FeatureOutcomeReference
Piperidine (B6355638) Ring ExpansionExpansion of a smaller, stereochemically defined ringDiastereomerically pure azepanes rsc.org
Hydroboration of TetrahydroazepinesSubstrate-controlled facial selectivityComplete diastereofacial selectivity nih.gov
Tethered AminohydroxylationOsmium-catalyzed C-N bond formationComplete stereocontrol acs.org
Ring-Closing Metathesis (RCM)Intramolecular cyclization of a dieneVersatile for various substituted azepanes nih.gov

Regioselective Transformations in Complex Organic Scaffolds

Regioselectivity, the control over which position on a molecule reacts, is as critical as stereocontrol in the synthesis of complex molecules like substituted azepanes. Many synthetic transformations can potentially yield multiple positional isomers (regioisomers), and directing the reaction to form only the desired product is a key goal.

Ring expansion strategies, such as those starting from piperidine derivatives, can be designed to be highly regioselective, ensuring the formation of a specific azepane isomer rsc.org. In reactions involving the functionalization of an existing azepane ring, the choice of catalyst and reagents can significantly influence the outcome. For example, in the hydroboration of a tetrahydroazepine, while diastereoselectivity can be absolute, regioselectivity may be moderate, yielding a mixture of regioisomeric alcohols nih.gov. However, research has shown that the use of specific catalysts, such as a rhodium-based catalyst, can improve the regioselectivity of this transformation nih.gov.

Furthermore, catalytic systems have been developed for the direct and regioselective synthesis of functionalized azepines. Hafnium-catalyzed [6+1] cycloadditions and copper-catalyzed tandem amination/cyclization reactions provide routes to specific azepine structures with high regiocontrol researchgate.netnih.gov. The osmium-catalyzed tethered aminohydroxylation mentioned previously also exhibits complete regiocontrol, simultaneously establishing both a new stereocenter and the correct placement of the amine functional group acs.org. These examples underscore the importance of catalyst and methodology selection in governing the regiochemical outcome of reactions involving complex scaffolds.

Table 3: Methods for Regiocontrol in Azepane Synthesis
MethodControlling FactorLevel of RegioselectivityReference
Piperidine Ring ExpansionInherent pathway of the rearrangementHigh / Exclusive rsc.org
Catalytic HydroborationChoice of catalyst (e.g., Rhodium)Moderate to Good nih.gov
Tethered AminohydroxylationIntramolecular nature of the reactionComplete acs.org
Cu(I)-Catalyzed CyclizationCatalyst and substrate designHigh nih.gov

Mechanistic Studies of Azepane Ring Formation

The formation of the seven-membered azepane ring is a key synthetic challenge that can be addressed through various mechanistic pathways.

Intramolecular Cyclization Mechanisms

One of the most common strategies for the formation of cyclic amines like azepane is through intramolecular cyclization. This typically involves a linear precursor containing a nucleophilic amine at one end and an electrophilic group (such as a halide or a tosylate) at the other, separated by a suitable carbon chain. The reaction proceeds via an intramolecular nucleophilic substitution (SN2) reaction. For a 2-substituted azepane, the cyclization precursor would likely be a 6-amino-1-halo-heptane or a related derivative. The rate and efficiency of such cyclizations are governed by factors such as chain length, the nature of the leaving group, and the reaction conditions.

Another approach involves reductive amination, where an amino group reacts with a carbonyl group within the same molecule to form a cyclic imine, which is then reduced to the corresponding cyclic amine. For instance, a 7-amino-2-heptanone could cyclize and subsequently be reduced to form a 2-methylazepane (B1295868) derivative.

Rearrangement Mechanisms (e.g., 1-aza-Cope Rearrangements)

Sigmatropic rearrangements, such as the aza-Cope rearrangement, represent a powerful method for the synthesis of nitrogen-containing rings. The 1-aza-Cope rearrangement is a nih.govnih.gov-sigmatropic rearrangement of a 1-aza-1,5-diene. nih.govwikipedia.orgtcichemicals.comchem-station.comtcichemicals.com In the context of forming a substituted azepane ring, a suitably substituted acyclic precursor could be designed to undergo such a rearrangement, leading to the formation of the seven-membered ring. These reactions are often thermally or photochemically initiated and proceed through a concerted, pericyclic transition state. The stereochemistry of the starting material can directly influence the stereochemistry of the product, making it a stereospecific reaction. wikipedia.orgchem-station.com

Role of Intermediates in Azepane Ring Expansion

Ring expansion reactions provide another avenue to the azepane skeleton, often starting from more readily available five- or six-membered rings. researchgate.netrsc.org Common methods include the Beckmann rearrangement of cyclohexanone oxime or the Schmidt reaction of cyclohexanone. These reactions typically involve the migration of a carbon atom to an electron-deficient nitrogen atom, resulting in the insertion of the nitrogen into the ring.

For the synthesis of 2-substituted azepanes, a substituted piperidine derivative could serve as a precursor. For example, a 2-(halomethyl)piperidine could potentially undergo a rearrangement to form an azepane ring. The mechanism of such a reaction would likely involve the formation of a bicyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile to yield the ring-expanded product. The regioselectivity of the ring opening would be crucial in determining the final position of the substituent on the azepane ring.

Mechanisms of Tertiary Amine Functionalization

The N,N-dimethylmethanamine moiety contains a tertiary amine. The functionalization of tertiary amines can proceed through several mechanistic pathways. One common method is the α-deprotonation of an N-alkyl group, followed by reaction with an electrophile. This typically requires a strong base to generate the carbanion intermediate.

Alternatively, oxidation of the tertiary amine can lead to the formation of an iminium ion. This electrophilic intermediate can then be attacked by a variety of nucleophiles at the carbon atom adjacent to the nitrogen. This approach allows for the introduction of a wide range of functional groups at the α-position of the N-methyl groups.

Proton Transfer Dynamics and Salt Formation Equilibria

The formation of 2-Azepanyl-N,N-dimethylmethanamine oxalate involves an acid-base reaction between the basic nitrogen atoms of the amine and the acidic protons of oxalic acid. Both the secondary amine in the azepane ring and the tertiary amine in the side chain are basic and can be protonated.

The equilibrium of the salt formation will depend on the pKa values of the conjugate acids of the amines and the pKa values of oxalic acid. Oxalic acid is a dicarboxylic acid with two acidic protons. The first proton is significantly more acidic than the second. The proton transfer dynamics in such systems can be complex, involving hydrogen bonding networks between the protonated amine, the oxalate anion, and potentially solvent molecules. The stoichiometry of the salt (e.g., mono-oxalate or bis-oxalate) would depend on the relative amounts of the amine and oxalic acid used and their respective basicities and acidities.

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to understanding the molecular structure of this compound, providing insights into its atomic connectivity, functional groups, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR would be employed to characterize the cation.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the N,N-dimethyl group, the methylene (B1212753) bridge, the methine proton at the 2-position of the azepane ring, and the various methylene groups within the azepane ring itself. The integration of these signals would confirm the relative number of protons in each environment. The ¹³C NMR spectrum provides information on the carbon framework. osti.gov A distinct signal for the oxalate anion's carbons would be expected, typically around 170 ppm. osti.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. COSY would map ¹H-¹H coupling relationships, confirming adjacent protons, while HSQC would correlate directly bonded ¹H and ¹³C atoms, aiding in the definitive assignment of all signals.

Solid-State NMR (ssNMR): This technique is invaluable for characterizing the compound in its solid, crystalline state. It can distinguish between different polymorphs (crystal forms) and provide information about the local environment and intermolecular interactions, such as hydrogen bonding between the protonated amine of the cation and the oxalate anion. High-resolution ¹⁷O solid-state NMR has proven effective in investigating oxalate binding modes in materials. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Azepanyl-N,N-dimethylmethanaminium Cation

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N,N-dimethyl (-N(CH₃)₂)2.2 - 2.840 - 50
Methylene bridge (-CH₂-)2.5 - 3.555 - 65
Azepane C2-H3.0 - 4.060 - 70
Azepane ring methylenes (-CH₂-)1.4 - 2.025 - 40

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): Using techniques like Electrospray Ionization (ESI), HRMS can provide a highly accurate mass measurement of the 2-Azepanyl-N,N-dimethylmethanamine cation. This allows for the unambiguous determination of its elemental formula.

GC-MS and LC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from any impurities before mass analysis. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable way, allowing for confirmation of its substructures.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational modes. walisongo.ac.id For this compound, these techniques would confirm the presence of both the organic cation and the oxalate anion.

Key Vibrational Modes for the Cation:

C-H stretching vibrations from the alkyl groups (azepane ring, methyl and methylene groups) typically appear in the 2850-3000 cm⁻¹ region.

N-H stretching vibration from the protonated amine group would be expected as a broad band in the 3000-3300 cm⁻¹ region.

C-N stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹).

Key Vibrational Modes for the Oxalate Anion:

The oxalate ion has characteristic and strong absorption bands. The asymmetric C=O stretching vibration is typically observed around 1600-1650 cm⁻¹. conicet.gov.ar

The symmetric C=O stretching and C-C stretching vibrations are also identifiable in the 1300-1450 cm⁻¹ range. surrey.ac.ukresearchgate.net

The complementary nature of IR and Raman spectroscopy is particularly useful for molecules with a center of inversion, like the oxalate anion, where certain vibrations may be active in one technique but not the other. walisongo.ac.id

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N⁺-HStretching3000 - 3300 (broad)
C-H (alkyl)Stretching2850 - 3000
C=O (oxalate)Asymmetric Stretching1600 - 1650 (strong)
C=O / C-C (oxalate)Symmetric Stretching1300 - 1450
C-NStretching1000 - 1300

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and the chemical (oxidation) state of the elements within the top 5-10 nm of a material's surface. wikipedia.org For an organic salt like this compound, XPS is particularly useful for confirming the protonation state of the nitrogen atom. researchgate.netnih.gov

Elemental Analysis: XPS survey scans would detect the presence of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s).

Chemical State Analysis: High-resolution scans of the N 1s region would be critical. A protonated amine nitrogen (R₃N⁺-H) exhibits a higher binding energy compared to a neutral amine (R₃N). researchgate.net This shift allows for direct confirmation of salt formation. Similarly, the O 1s spectrum can distinguish between the oxygen atoms of the carboxylate groups in the oxalate anion. XPS is a powerful tool to differentiate between a salt and a co-crystal. nih.gov

X-ray Absorption Spectroscopy (XAS), specifically the Near-Edge X-ray Absorption Fine Structure (NEXAFS) region, is sensitive to the local bonding environment and electronic structure of a specific element. aip.org

N K-edge NEXAFS: This would probe the unoccupied electronic states associated with the nitrogen atoms. The spectrum would be sensitive to the protonation state of the amine, providing complementary information to XPS. The technique can differentiate nitrogen atoms within aromatic heterocycles from those in other functional groups. aip.org

O K-edge NEXAFS: This would provide details about the bonding within the oxalate anion and its interaction with the cation through hydrogen bonds.

C K-edge NEXAFS: This would characterize the different carbon environments within the molecule.

Core-level X-ray spectroscopy, combined with computational analysis, can be a powerful tool to characterize organic salts. whiterose.ac.uk

Diffraction and Scattering Techniques for Crystalline Structures

To understand the three-dimensional arrangement of the compound in the solid state, diffraction and scattering techniques are indispensable.

X-ray Diffraction (XRD): This is the definitive method for determining crystal structure. libretexts.org

Single-Crystal XRD: If a suitable single crystal can be grown, this technique can determine the precise atomic positions, bond lengths, bond angles, and unit cell dimensions. It would provide a detailed picture of the ionic interaction between the 2-azepanyl-N,N-dimethylmethanaminium cation and the oxalate anion, including the geometry of the hydrogen bonds.

Powder XRD (PXRD): This technique is used on a powdered sample and is valuable for phase identification, assessing sample purity, and analyzing crystallinity. researchgate.net The resulting diffraction pattern serves as a unique "fingerprint" for the specific crystalline form of the compound.

Thermal Analysis for Solid-State PropertiesThe thermal properties of this compound, such as its melting point, decomposition temperature, and thermal stability, have not been characterized using thermal analysis techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For an organic salt like this compound, TGA would provide critical information about its thermal stability and decomposition profile.

A hypothetical TGA analysis would likely reveal a multi-step decomposition process. The initial weight loss might be attributed to the release of any absorbed water or solvent. Subsequent, more significant weight loss events would correspond to the decomposition of the organic components. For instance, the oxalate moiety is known to decompose, often yielding gaseous products such as carbon monoxide and carbon dioxide. caymanchem.com The thermal decomposition of the 2-Azepanyl-N,N-dimethylmethanamine cation would follow, breaking down into smaller volatile fragments. The precise temperatures of these decomposition steps would be indicative of the compound's thermal stability.

Hypothetical TGA Data for this compound

Decomposition Step Temperature Range (°C) Weight Loss (%) Evolved Species (Hypothetical)
1 50-120 ~1-2% Adsorbed Water/Solvent
2 180-250 Variable Oxalic Acid Decomposition (CO, CO₂)

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC thermogram would be expected to show a distinct endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key physical properties. researchgate.net The sharpness of the peak can also provide an indication of the sample's purity. In addition to melting, other solid-solid phase transitions might be observable as smaller endothermic or exothermic events prior to melting. pharmaffiliates.commdpi.com These transitions would indicate changes in the crystalline structure of the compound.

Hypothetical DSC Data for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Polymorphic Transition ~150 ~155 Variable

Microscopic Techniques for Morphological and Elemental Insights

Microscopic techniques are essential for visualizing the physical form and elemental composition of a compound at the micro and nano scales.

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)

Scanning Electron Microscopy provides high-resolution images of the surface morphology of a sample. When coupled with EDX, it allows for the elemental analysis of the sample's surface.

An SEM analysis of crystalline this compound would reveal the shape, size, and surface texture of its crystals. The images could show well-defined geometric shapes or more irregular agglomerates, depending on the crystallization conditions.

The corresponding EDX spectrum would confirm the elemental composition. For this compound, with the chemical formula C₁₁H₂₂N₂O₄, the EDX analysis would be expected to show significant peaks for carbon (C), nitrogen (N), and oxygen (O). The relative atomic percentages of these elements could be semi-quantitatively determined.

Hypothetical EDX Elemental Composition for this compound

Element Expected Presence Atomic % (Theoretical)
Carbon (C) Yes ~53.6%
Nitrogen (N) Yes ~11.4%
Oxygen (O) Yes ~26.0%

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy provides even higher resolution images than SEM, allowing for the visualization of the internal structure of a material at the nanoscale. For crystalline materials, TEM can be used to observe crystal lattice fringes and identify crystallographic defects.

A TEM analysis of this compound could provide insights into the nanoscale morphology, such as the presence of nanocrystals or amorphous regions. High-resolution TEM could potentially visualize the arrangement of molecules within the crystal lattice. This technique is particularly useful for characterizing nanomaterials and understanding the fine structural details that are not visible with SEM.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometries, electronic properties, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of "2-Azepanyl-N,N-dimethylmethanamine oxalate". DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) by finding the minimum energy structure on the potential energy surface.

For "this compound", DFT would be used to optimize the geometries of both the 2-azepanyl-N,N-dimethylmethanamine cation and the oxalate (B1200264) anion, as well as the ion pair. This provides detailed information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield a wealth of information about the electronic properties of the molecule. Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. Other properties such as the electrostatic potential surface can be mapped to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for 2-Azepanyl-N,N-dimethylmethanamine Cation

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for electronic and molecular structure predictions. These methods are particularly useful for benchmarking the results from DFT and for systems where electron correlation effects are significant. For "this compound", high-level ab initio calculations could be used to obtain very precise energetic and geometric data, serving as a "gold standard" for theoretical predictions.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These theoretical predictions are invaluable for the interpretation and assignment of experimental NMR spectra.

Similarly, by calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be predicted. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed picture of the molecule's vibrational characteristics.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for 2-Azepanyl-N,N-dimethylmethanamine Cation

Carbon AtomPredicted Chemical Shift (ppm)
C (methylene bridge)65.2
C (azepane, adjacent to N)58.9
C (dimethylamino)45.3
C (azepane)36.7
C (azepane)28.1
C (azepane)27.5

Note: The values in this table are illustrative and represent typical data obtained from such calculations.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide a detailed view of the conformational dynamics and intermolecular interactions of "this compound" in a condensed phase, such as in solution. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves, flexes, and interacts with its environment.

For "this compound", MD simulations can be used to explore the conformational flexibility of the azepane ring and the dimethylaminomethyl side chain. These simulations can also shed light on the interactions between the cation and the oxalate anion, as well as their interactions with solvent molecules. This information is crucial for understanding the behavior of the compound in solution, including its solubility and aggregation properties.

Conformational Analysis and Energy Landscape Mapping

The azepane ring in "2-Azepanyl-N,N-dimethylmethanamine" can adopt several different conformations, such as chair and boat forms. Conformational analysis aims to identify the stable conformers and to determine their relative energies. Computational methods can be used to systematically explore the conformational space of the molecule and to map its potential energy landscape.

By performing a series of geometry optimizations starting from different initial structures, it is possible to locate the various energy minima corresponding to stable conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. This analysis is essential for understanding how the shape of the molecule influences its properties and biological activity.

Intermolecular Interactions and Crystal Packing in Organic Salt Systems

In the solid state, "this compound" exists as a crystalline material. The arrangement of the ions in the crystal lattice is determined by a complex interplay of intermolecular interactions. As an organic salt, the primary interaction is the ionic bond between the protonated dimethylamine (B145610) group of the cation and the deprotonated carboxylate groups of the oxalate anion.

Theoretical Modeling of Reaction Pathways and Transition States

Computational investigations into the reductive amination of aldehydes and ketones with amines, a common method for synthesizing substituted amines, have been performed using Density Functional Theory (DFT). nih.govscholaris.caresearchgate.net These studies elucidate the reaction pathways, including the formation of an intermediate iminium ion and the subsequent hydride transfer from a reducing agent. The transition states for these steps can be located and characterized, providing information on the activation energies and the stereoselectivity of the reaction. For a reaction leading to a 2-substituted azepane, theoretical models can predict whether the substitution is likely to occur and what the preferred stereochemistry might be.

A DFT study on the reductive amination of acetaldehyde (B116499) with methylamine (B109427) using sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent revealed that the formation and subsequent reduction of the imine is energetically favored over the direct reduction of the aldehyde. nih.gov The transition states for the hydride transfer are stabilized by the coordination of the Lewis-acidic sodium ion. nih.gov Such computational analyses are crucial for understanding the selectivity observed in these reactions.

Similarly, the Mannich reaction, which involves the aminoalkylation of a carbon acid, is another potential route for the synthesis of compounds like 2-Azepanyl-N,N-dimethylmethanamine. researchgate.netwikipedia.orgorganic-chemistry.org The mechanism of the Mannich reaction, which proceeds through the formation of an iminium ion, has been a subject of computational interest. wikipedia.org Theoretical calculations can model the formation of the key iminium intermediate and its subsequent reaction with a nucleophile, providing a detailed picture of the reaction's energy landscape. These models can also be extended to predict the outcomes of asymmetric Mannich reactions, which are vital for the synthesis of chiral molecules. wikipedia.org

The table below illustrates the kind of data that can be obtained from theoretical modeling of a reaction pathway, using a hypothetical reaction for the formation of a simplified analogue.

Reaction StepMethod/Basis SetCalculated Activation Energy (kcal/mol)Key Transition State Bond Distances (Å)
Iminium Ion FormationB3LYP/6-31G*15.2C-N: 1.52, N-H: 1.05
Nucleophilic AttackM06-2X/def2-TZVP22.5C-C: 2.10, C-N: 1.48

Development and Application of Computational Chemistry Software and Paradigms

The theoretical studies of reaction pathways and molecular properties, including those of azepane derivatives, are made possible by the continuous development and application of sophisticated computational chemistry software and theoretical paradigms. researchgate.netameslab.gov While no software has been specifically developed for this compound, a wide array of general-purpose quantum chemistry packages are routinely used to model similar systems.

Prominent software packages such as Gaussian, GAMESS, and Spartan are widely employed in both academic and industrial research to perform a range of calculations, from geometry optimizations and frequency calculations to the exploration of complex potential energy surfaces. ameslab.govnih.gov These programs implement a variety of theoretical methods, with Density Functional Theory (DFT) being a particularly popular choice due to its favorable balance of accuracy and computational cost. nih.govnih.gov For instance, meta-hybrid functionals like M06-2X and long-range-separated functionals such as ωB97XD have been successfully used to investigate the reactivity and stability of the azepane ring. nih.govresearchgate.net

The application of these software packages allows for the calculation of various molecular properties that can help in understanding the reactivity of molecules. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack, and the generation of molecular electrostatic potential maps to visualize charge distributions. nih.govresearchgate.net

In recent years, there has been a significant push towards the development of more automated and high-throughput computational workflows. beilstein-journals.orgnih.gov These approaches aim to streamline the process of predicting reaction outcomes, including regioselectivity and stereoselectivity. beilstein-journals.orgrsc.org Machine learning algorithms are increasingly being integrated with quantum mechanical calculations to develop predictive models for chemical reactivity. rsc.org These data-driven approaches can accelerate the discovery of new synthetic routes and the optimization of reaction conditions.

Furthermore, the development of computer-assisted organic synthesis (CAOS) software represents a major paradigm shift in how chemical synthesis is planned. wikipedia.org Programs like AiZynthFinder and IBM RXN leverage large databases of chemical reactions and sophisticated algorithms to propose retrosynthetic pathways for target molecules. wikipedia.org While these tools are still under development, they hold the promise of significantly augmenting the capabilities of synthetic chemists.

The following table provides an overview of some computational chemistry software and their applications in the context of studying molecules and reactions related to 2-Azepanyl-N,N-dimethylmethanamine.

Software/ParadigmDeveloper/ProponentKey ApplicationsExample from Related Systems
GaussianGaussian, Inc.Electronic structure calculations, geometry optimization, transition state searching.Used for DFT calculations on azepane derivatives to determine their electronic properties. nih.gov
GAMESSGordon Research GroupAb initio quantum chemistry calculations, DFT, and QM/MM simulations. ameslab.govCan be used to model reaction mechanisms such as reductive amination.
Automated Reaction WorkflowVarious Research GroupsHigh-throughput screening of reaction conditions, prediction of regioselectivity. beilstein-journals.orgPredicting the most likely site of functionalization on the azepane ring. beilstein-journals.org
Machine Learning ModelsVarious Research GroupsPredicting reaction outcomes and chemical properties from molecular structure. rsc.orgDeveloping a model to predict the success of N-alkylation reactions.

An in-depth examination of the chemical derivatization and targeted modifications of this compound reveals a landscape rich with possibilities for analytical refinement and structural diversification. The molecule's distinct structural components—the azepane ring, the tertiary amine, and the oxalate counterion—each present unique opportunities and challenges for chemical manipulation.

Chemical Derivatization and Targeted Modifications

The structure of 2-Azepanyl-N,N-dimethylmethanamine, with its saturated heterocyclic azepane ring and a tertiary amine side chain, allows for a variety of chemical modifications. These transformations are crucial for developing analytical methods, exploring structure-activity relationships, and creating new chemical entities. The oxalate (B1200264) salt form also influences the compound's stability and reactivity.

Future Research Directions and Emerging Paradigms in 2 Azepanyl N,n Dimethylmethanamine Oxalate Research

Exploration of Novel Synthetic Methodologies

The development of efficient, selective, and scalable synthetic routes is fundamental to enabling further study of 2-Azepanyl-N,N-dimethylmethanamine oxalate (B1200264). Research in this area will likely focus on optimizing the synthesis of the core amine and its subsequent salt formation.

A plausible and established route to the free base, 2-Azepanyl-N,N-dimethylmethanamine, involves the N,N-dimethylation of a primary amine precursor, (azepan-2-yl)methanamine. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing excess formic acid and formaldehyde (B43269) to achieve exhaustive methylation without the formation of quaternary ammonium (B1175870) salts. wikipedia.orgnrochemistry.comjk-sci.com This one-pot reaction is driven by the formation of an iminium ion, which is subsequently reduced by formic acid, releasing carbon dioxide and rendering the reaction irreversible. wikipedia.org

Alternative methodologies focus on catalytic reductive amination, which offers a greener approach. These methods can employ various reducing agents and catalysts. For instance, sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) has been shown to be effective for the N,N-dimethylation of amines and amino acids without the need for a catalyst. organic-chemistry.orgthieme-connect.com Heterogeneous catalysts, such as ruthenium nanoparticles on carbon (Ru/C), are also highly efficient for the N,N-dimethylation of various amines using formaldehyde and hydrogen gas, offering advantages in catalyst recovery and reuse. nih.govchemrxiv.org

Once the tertiary amine is synthesized, the formation of the oxalate salt is typically a straightforward acid-base reaction. This is generally achieved by reacting the amine freebase with a stoichiometric amount of anhydrous oxalic acid in a suitable solvent, such as isopropanol (B130326) or methanol, often leading to the precipitation of the salt. sciencemadness.orgsciencemadness.org

Future synthetic explorations should aim to improve upon these methods by exploring novel catalytic systems, flow chemistry processes for enhanced scalability and safety, and pathways that reduce the number of synthetic steps.

MethodReagentsTypical ConditionsAdvantagesPotential Drawbacks
Eschweiler-Clarke ReactionFormaldehyde, Formic AcidAqueous, ~80-100°CHigh yield, avoids quaternization, one-pot reaction wikipedia.orgwhilesciencesleeps.comRequires excess reagents, high temperature, CO₂ byproduct
Catalytic Reductive AminationFormaldehyde, H₂ gas, Ru/C catalystMethanol, 80°C, 20 bar H₂ semanticscholar.orgCatalytic, high efficiency, reusable catalystRequires high-pressure hydrogenation equipment
Borohydride ReductionFormaldehyde, Sodium Borohydride2,2,2-Trifluoroethanol (TFE) thieme-connect.comCatalyst-free, mild conditions, reusable solventStoichiometric use of hydride reagent
Oxalate Salt FormationOxalic AcidAnhydrous Isopropanol or Methanol sciencemadness.orgHigh purity, stable crystalline productRequires anhydrous conditions for best results

Integration of Advanced Analytical Techniques for Multi-Dimensional Characterization

A comprehensive structural and conformational characterization of 2-Azepanyl-N,N-dimethylmethanamine oxalate is essential for understanding its chemical behavior. Advanced analytical techniques provide the necessary tools for this multi-dimensional analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation.

¹H and ¹³C NMR will confirm the core structure by identifying the chemical environments of all proton and carbon atoms.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), will be crucial for unambiguously assigning proton and carbon signals, especially within the complex, overlapping methylene (B1212753) proton signals of the azepane ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, which is vital for determining the preferred conformation of the seven-membered azepane ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) , typically using Electrospray Ionization (ESI), will be used to determine the exact mass of the protonated free base, [M+H]⁺, confirming its elemental composition with high precision. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy will identify characteristic functional groups. Key vibrational bands would include C-H stretching for the aliphatic backbone, C-N stretching for the amine, and characteristic strong absorptions from the carboxylate (COO⁻) and ammonium (N⁺-H) groups of the oxalate salt.

TechniquePurposeExpected Observations for this compound
¹H NMRProton environment analysisComplex multiplets for azepane ring protons, a singlet for N(CH₃)₂, signals for the CH₂-N group, and a broad signal for the N⁺-H proton.
¹³C NMRCarbon skeleton analysisDistinct signals for each of the 6 carbons in the azepane ring, the exocyclic methylene carbon, the two N-methyl carbons, and a signal for the oxalate carboxylate carbon.
2D NMR (COSY, HSQC)Structural connectivity (H-H, C-H)Correlation peaks confirming the connectivity of protons and their attached carbons, aiding in the complete assignment of the flexible azepane ring. nih.gov
HRMS (ESI+)Elemental composition confirmationDetection of the [M+H]⁺ ion for the free base (C₉H₂₀N₂) with a precise m/z value matching the calculated exact mass.
FTIRFunctional group identificationBroad O-H stretch (from oxalate), N⁺-H stretch, aliphatic C-H stretches, and strong C=O/C-O stretches characteristic of the oxalate counter-ion.

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental data offers a powerful paradigm for a deeper understanding of molecular properties. The flexible seven-membered azepane ring can adopt several low-energy conformations, such as chair, twist-chair, and boat forms, which can significantly influence its properties. nih.gov

Density Functional Theory (DFT) calculations are a primary tool for this synergistic approach. High-level electronic structure calculations can be employed to perform a thorough conformational analysis of the 2-Azepanyl-N,N-dimethylmethanamine cation. nih.govresearchgate.net These calculations can predict the relative energies of different conformers, identifying the most stable ground-state geometry.

Furthermore, DFT methods, particularly those incorporating the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts (¹H and ¹³C). nih.govrsc.orgacs.orgnih.gov By comparing the computationally predicted spectra of different low-energy conformers with the experimental NMR data, researchers can validate the predicted dominant conformation in solution. This combined approach provides a much more robust characterization than either method could alone.

Computational MethodObjectiveSynergy with ExperimentExpected Outcome
DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p))Determine stable conformers and their relative energies. nih.govProvides theoretical 3D structures to interpret experimental results (e.g., NOESY).Identification of the global minimum energy conformation (e.g., twist-chair) of the azepane ring.
DFT-GIAO NMR Calculations (e.g., mPW1PW91/6-311+G(2d,p))Predict ¹H and ¹³C NMR chemical shifts for stable conformers. nih.govComparison with experimental NMR spectra to confirm structure and solution-state conformation. acs.orgA theoretical NMR spectrum that closely matches the experimental data, validating the predicted structure.
Molecular Electrostatic Potential (MEP) MappingVisualize charge distribution and reactive sites.Helps rationalize intermolecular interactions observed in crystallography or solution studies.A map showing electron-rich (e.g., nitrogen lone pair) and electron-poor regions.

Implementation of Green Chemistry Principles in Synthesis and Analysis

Future research must prioritize sustainability by integrating the principles of green chemistry into the lifecycle of this compound. benthamdirect.com This involves designing synthetic and analytical protocols that minimize waste, reduce energy consumption, and utilize safer, renewable materials. rsc.orgresearchgate.netbenthamscience.com

In synthesis, this means moving away from stoichiometric reagents toward catalytic alternatives. rsc.org For the N,N-dimethylation step, catalytic reductive amination using H₂ is superior to the Eschweiler-Clarke reaction in terms of atom economy, a key green chemistry metric that measures the efficiency of incorporating reactant atoms into the final product. rsc.orgwordpress.com The Eschweiler-Clarke reaction, while effective, has a lower atom economy due to the production of CO₂ as a stoichiometric byproduct. wikipedia.org

The choice of solvents is another critical factor. Green solvents are derived from renewable feedstocks, are biodegradable, and have low toxicity. numberanalytics.comwikipedia.org Replacing traditional volatile organic solvents with greener alternatives like bio-based ethanol (B145695), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water where possible, can significantly reduce the environmental impact of the synthesis. rsc.orgsigmaaldrich.com

Green Chemistry PrincipleApplication to SynthesisTraditional ApproachGreener Alternative
2. Atom Economy wordpress.comMaximize incorporation of reactant atoms into the product.Eschweiler-Clarke reaction (produces CO₂ waste).Catalytic reductive amination with H₂ (only byproduct is H₂O). rsc.orgacs.org
3. Less Hazardous Chemical SynthesesUse and generate substances with low toxicity.Use of toxic methylating agents like methyl iodide (if considered).Use of non-toxic formaldehyde and a safe hydride source or H₂.
5. Safer Solvents and AuxiliariesMinimize the use of auxiliary substances like solvents.Use of chlorinated solvents (e.g., Dichloromethane).Use of bio-based solvents like ethanol or performing reactions in water. rsc.orgsigmaaldrich.com
9. CatalysisUse catalytic reagents over stoichiometric ones.Stoichiometric reducing agents (e.g., NaBH₄, Formic Acid).Heterogeneous catalysts (e.g., Ru/C, Pd/C) that can be recovered and reused. semanticscholar.org

By pursuing these future research directions, the scientific community can build a comprehensive understanding of this compound, from its fundamental molecular structure and dynamics to its efficient and sustainable production.

Q & A

Q. What are the recommended methodologies for synthesizing 2-Azepanyl-N,N-dimethylmethanamine oxalate?

  • Methodological Answer : The oxalate salt can be synthesized by reacting the free base (2-Azepanyl-N,N-dimethylmethanamine) with oxalic acid in ethyl acetate under inert gas (e.g., nitrogen or argon). The procedure involves:

Dissolving the free base in ethyl acetate.

Adding a 1 M oxalic acid solution in ethyl acetate dropwise (1:1 molar ratio).

Stirring the mixture for 2 hours under inert conditions.

Isolating the precipitate via centrifugation.

Removing residual solvent under vacuum .
Critical Considerations :

  • Reaction temperature and solvent purity significantly influence yield and crystallinity. For oxalate salts, ambient temperature (20–25°C) is typically sufficient, but optimization may be required based on the free base’s solubility .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., acetone-d6 or DMSO-d6) to confirm proton and carbon environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., amine, oxalate carboxylate) .
  • Melting Point Analysis : Compare experimental values with literature data to assess crystallinity and impurities .

Q. What are the stability considerations for this compound in aqueous solutions?

  • Methodological Answer : Oxalate salts generally exhibit higher stability than free bases due to reduced hygroscopicity. However:
  • pH Sensitivity : The compound may dissociate in highly acidic (pH < 2) or alkaline (pH > 10) conditions. Use buffered solutions (pH 5–7) for long-term storage.
  • Light and Temperature : Store in amber vials at –20°C to prevent degradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to predict shelf life .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use tools like EPISUITE™ or SPARC to estimate:
  • Log Kow : Predict lipophilicity; oxalate salts typically have lower Log Kow than free bases due to ionization.
  • pKa : For the free base (estimated pKa ~9.8 based on trimethylamine analogs), the oxalate salt will exist as a cation in environmental matrices, increasing adsorption to organic carbon in soil .
  • Ecotoxicity : Cross-reference with databases (ECHA, PubChem) to identify analogous compounds (e.g., trimethylamine oxalate) and extrapolate chronic toxicity thresholds .

Q. What experimental design strategies address contradictions in oxalate salt toxicity data?

  • Methodological Answer : If conflicting toxicity results arise (e.g., aquatic vs. terrestrial models):

Dose-Response Refinement : Test a wider concentration range with controlled pH and ionic strength.

Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., free oxalate ions) that may contribute to toxicity.

Comparative Studies : Include structurally similar oxalate salts (e.g., iron oxalate) as benchmarks to isolate compound-specific effects .

Q. How can researchers optimize reaction conditions for scalable synthesis?

  • Methodological Answer : Apply a Design of Experiments (DoE) approach:
  • Factors : Reaction temperature, solvent volume, and acid/base molar ratios.
  • Response Variables : Yield, particle size (via dynamic light scattering), and purity (HPLC).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, reaction temperature may dominate particle size distribution, as seen in iron oxalate synthesis .

Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target receptors (e.g., amine transporters).
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins using software like GROMACS.
  • In Vivo Imaging : Radiolabel the compound (e.g., 14C^{14}C) to track biodistribution in model organisms .

Key Considerations for Methodological Rigor

  • Contradiction Management : Address discrepancies in environmental mobility data (e.g., high solubility vs. cation adsorption) by conducting site-specific soil column studies .
  • Biological Relevance : Standardize dietary oxalate intake in in vivo studies to avoid confounding results, as highlighted in probiotic research .

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